molecular formula C15H14KNO2 B7764929 potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate

potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate

Cat. No.: B7764929
M. Wt: 279.37 g/mol
InChI Key: HUZGOPKLHDICLK-UHFFFAOYSA-M
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Description

Compound “potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

The synthetic routes and reaction conditions for preparing compound “potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate” involve several steps. The preparation methods typically include:

Scientific Research Applications

Compound “potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate” involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Comparison with Similar Compounds

Compound “potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate” can be compared with other similar compounds to highlight its uniqueness:

This detailed article provides an overview of compound “this compound,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.K/c17-15(18)14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14;/h4-5,7,9H,1-3,6,8H2,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZGOPKLHDICLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C3=CC=CC=C3N=C2CC1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C3=CC=CC=C3N=C2CC1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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